molecular formula C13H11Cl2N B189672 4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine CAS No. 14212-38-5

4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine

Cat. No.: B189672
CAS No.: 14212-38-5
M. Wt: 252.14 g/mol
InChI Key: XJEIUGUQDIKUSM-UHFFFAOYSA-N
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Description

4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine, also known as (4-Chlorophenyl)(phenyl)methanamine, is a versatile chemical compound with a molecular weight of 252.14 g/mol . This compound is characterized by the presence of two chlorine atoms attached to a benzenemethanamine structure, making it a valuable asset for various applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

Bis(4-chlorophenyl)methanamine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes involved in the synthesis and degradation of cell wall components in bacteria, such as Mycobacterium tuberculosis. Specifically, Bis(4-chlorophenyl)methanamine has been found to inhibit the enzyme DprE1, which is essential for the synthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall synthesis, leading to the potential use of this compound as an antibacterial agent.

Cellular Effects

The effects of Bis(4-chlorophenyl)methanamine on various types of cells and cellular processes are profound. In bacterial cells, particularly Mycobacterium tuberculosis, this compound disrupts cell wall synthesis, leading to cell death . In mammalian cells, Bis(4-chlorophenyl)methanamine has been observed to influence cell signaling pathways and gene expression. It can modulate the expression of genes involved in inflammatory responses and cellular metabolism, thereby affecting overall cell function .

Molecular Mechanism

At the molecular level, Bis(4-chlorophenyl)methanamine exerts its effects through binding interactions with specific enzymes and proteins. The compound binds to the active site of the enzyme DprE1, inhibiting its activity and preventing the synthesis of essential cell wall components in Mycobacterium tuberculosis . This binding interaction is crucial for the antibacterial properties of Bis(4-chlorophenyl)methanamine. Additionally, the compound may interact with other biomolecules, leading to changes in gene expression and enzyme activity in mammalian cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis(4-chlorophenyl)methanamine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation products can also have biological activity . Long-term studies have shown that prolonged exposure to Bis(4-chlorophenyl)methanamine can lead to sustained inhibition of bacterial growth and alterations in cellular metabolism in mammalian cells . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of Bis(4-chlorophenyl)methanamine vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit bacterial growth without causing significant toxicity . At higher doses, Bis(4-chlorophenyl)methanamine can induce toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.

Metabolic Pathways

Bis(4-chlorophenyl)methanamine is involved in several metabolic pathways, particularly those related to its degradation and detoxification. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The metabolic pathways of Bis(4-chlorophenyl)methanamine are crucial for understanding its pharmacokinetics and potential interactions with other drugs .

Transport and Distribution

Within cells and tissues, Bis(4-chlorophenyl)methanamine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, Bis(4-chlorophenyl)methanamine can accumulate in specific cellular compartments, influencing its localization and activity . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of Bis(4-chlorophenyl)methanamine is an important factor in its activity and function. The compound has been found to localize in the cytoplasm and cell membrane of bacterial cells, where it exerts its antibacterial effects . In mammalian cells, Bis(4-chlorophenyl)methanamine can be found in various organelles, including the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine typically involves the reaction of 4-chlorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Applied in the production of dyes, polymers, and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine is unique due to its dual chlorine substitution and the presence of both phenyl and benzenemethanamine groups. This structural configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse applications .

Properties

IUPAC Name

bis(4-chlorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEIUGUQDIKUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30931358
Record name 1,1-Bis(4-chlorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14212-38-5
Record name Benzenemethanamine, 4-chloro-alpha-(4-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014212385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Bis(4-chlorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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